molecular formula C11H17ClN2O B12439772 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride

1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride

Cat. No.: B12439772
M. Wt: 228.72 g/mol
InChI Key: QXLDUTTWDDUTGL-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is a synthetic compound belonging to the class of heterocyclic organic compounds This compound is characterized by its unique quinoline core structure, which is modified with methyl and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and subsequent methylation, can yield the desired compound. The reaction conditions often involve the use of acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the methyl and methylamino modifications.

    Isoquinoline: A structural isomer with different positioning of the nitrogen atom in the ring.

    Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness: 1-Methyl-5-(methylamino)-1,2,5,6,7,8-hexahydroquinolin-2-one hydrochloride is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, increase its stability, and improve its solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

1-methyl-5-(methylamino)-5,6,7,8-tetrahydroquinolin-2-one;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-12-9-4-3-5-10-8(9)6-7-11(14)13(10)2;/h6-7,9,12H,3-5H2,1-2H3;1H

InChI Key

QXLDUTTWDDUTGL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=CC(=O)N2C.Cl

Origin of Product

United States

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